molecular formula C16H12N2O5 B5723171 2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione

2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione

Cat. No.: B5723171
M. Wt: 312.28 g/mol
InChI Key: PNNBKNBAGPVEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Methoxylation: The methoxy group can be introduced via methylation reactions using methanol and a suitable catalyst.

    Cyclization: The formation of the isoindole ring structure can be achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The isoindole ring can participate in cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

    Cycloaddition: Diels-Alder reaction conditions, including dienes and dienophiles.

Major Products

    Reduction: Formation of 2-[(2-Aminophenyl)methyl]-5-nitroisoindole-1,3-dione.

    Substitution: Formation of various substituted isoindole derivatives.

    Cycloaddition: Formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyphenyl)methyl]-5-nitroindole-1,3-dione
  • 2-[(2-Methoxyphenyl)methyl]-5-nitrobenzimidazole-1,3-dione
  • 2-[(2-Methoxyphenyl)methyl]-5-nitroquinazoline-1,3-dione

Uniqueness

2-[(2-Methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione is unique due to its specific combination of functional groups and ring structure. The presence of both a methoxyphenyl group and a nitro group provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications. Additionally, the isoindole ring structure offers unique electronic properties that are beneficial in materials science and medicinal chemistry.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-23-14-5-3-2-4-10(14)9-17-15(19)12-7-6-11(18(21)22)8-13(12)16(17)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNBKNBAGPVEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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